molecular formula C28H24F5NO4S B557767 Fmoc-Cys(tBu)-OPfp CAS No. 109434-23-3

Fmoc-Cys(tBu)-OPfp

Cat. No. B557767
CAS RN: 109434-23-3
M. Wt: 565.6 g/mol
InChI Key: LUQZWMUIWPEDOT-IBGZPJMESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Fmoc-Cys(tBu)-OH” is an Fmoc protected cysteine derivative . It is an amino acid building block used in peptide synthesis . The Fmoc group (Fluorenylmethyloxycarbonyl) is a base-sensitive protecting group used in solid-phase peptide synthesis. The “tBu” or “tert-butyl” group is an acid-sensitive protecting group .


Synthesis Analysis

“Fmoc-Cys(tBu)-OH” exhibits excellent synthesis characteristics when used in Fmoc solid-phase peptide synthesis . The Fmoc/tBu solid-phase synthesis is the method of choice for the synthesis of these molecules in both research and industrial settings . This synthetic strategy involves a solid polymeric protecting group and allows the use of an excess of reagents to achieve quantitative yields .


Molecular Structure Analysis

The molecular formula of “Fmoc-Cys(tBu)-OH” is C22H25NO4S . Its molecular weight is 399.50 g/mol . The InChI string representation of its structure is 1S/C22H25NO4S/c1-22(2,3)28-13-19(20(24)25)23-21(26)27-12-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h4-11,18-19H,12-13H2,1-3H3,(H,23,26)(H,24,25)/t19-/m0/s1 .


Chemical Reactions Analysis

The propensity of the DKP formation from a certain peptide sequence was strongly subjected to the type of the base and solvent for the Fmoc removal . The Fmoc group is removed under basic conditions, typically using piperidine .


Physical And Chemical Properties Analysis

“Fmoc-Cys(tBu)-OH” is a white solid . It has a melting point of 133-136 °C . It is stable under normal temperatures and pressures .

Scientific Research Applications

Peptide Synthesis Enhancement

Fmoc-Cys(tBu)-OPfp is integral in the field of peptide synthesis, where it serves as a pivotal reagent for introducing acid-labile protecting groups compatible with the Fmoc/tBu strategy. This method is particularly beneficial for the selective construction of disulfide bonds, which are crucial in the formation of protein structures. The development and application of such derivatives significantly enhance the efficiency and reliability of peptide synthesis processes, as evidenced by research focusing on the stability and compatibility of different Cys-protecting groups against trifluoroacetic acid (TFA) (Góngora-Benítez et al., 2012).

Green Chemistry in Peptide Synthesis

The use of this compound aligns with efforts towards greener chemistry practices in peptide synthesis. Studies highlight the significant environmental impact reduction when adopting greener solvents and methods in the Fmoc/tBu solid-phase peptide synthesis (SPPS). These efforts not only aim to minimize the use of hazardous solvents but also to maintain, if not improve, the efficiency and efficacy of peptide synthesis for research and industrial applications (Al Musaimi, de la Torre, & Albericio, 2020).

Development of Cyclic Peptides and Spiroligomers

In the development of cyclic peptides and spiroligomers, this compound plays a crucial role. The synthesis of cyclic peptides, which are of interest due to their potential as anti-malarials, showcases the utility of Fmoc/tBu chemistry in creating compounds with high yield and cyclization efficiency. These cyclic peptides demonstrate potent in vitro activity against specific strains of Plasmodium falciparum, suggesting their potential in malaria treatment (Fagúndez, Sellanes, & Serra, 2018). Similarly, the Fmoc protection of bis-amino acids enables the synthesis of functionally diverse spiroligomers, further expanding the toolkit for developing novel biochemical compounds (Xie et al., 2022).

Mechanism of Action

The Fmoc group is removed under basic conditions, typically using piperidine . The “tBu” or “tert-butyl” group is an acid-sensitive protecting group . It is stable to TFA and iodine oxidation .

Safety and Hazards

“Fmoc-Cys(tBu)-OH” is not a hazardous substance or mixture according to Regulation (EC) No 1272/2008 . It should be stored at a temperature of 2-8°C . Personal protective equipment such as dust mask type N95 (US), Eyeshields, Gloves should be used while handling it .

Future Directions

Peptides are gaining considerable attention as potential drugs . The Fmoc/tBu solid-phase synthesis is the method of choice for the synthesis of these molecules in both research and industrial settings . This synthetic strategy involves a solid polymeric protecting group and allows the use of an excess of reagents to achieve quantitative yields . Therefore, “Fmoc-Cys(tBu)-OH” will continue to play a significant role in peptide synthesis.

Biochemical Analysis

Biochemical Properties

Fmoc-Cys(tBu)-OPfp is involved in the formation of disulfide bonds, a critical component of protein structure . It exhibits excellent synthesis characteristics when used in Fmoc solid phase peptide synthesis . The exact biomolecules it interacts with and the nature of these interactions are subject to the specific biochemical reactions it is involved in.

Molecular Mechanism

The molecular mechanism of this compound involves its role in peptide synthesis. It is used in Fmoc solid-phase peptide synthesis, a method for creating peptides . It may interact with biomolecules, inhibit or activate enzymes, and cause changes in gene expression, depending on the specific context of the biochemical reaction.

Temporal Effects in Laboratory Settings

This compound exhibits high chemical stability and thermal stability . It does not easily decompose under regular experimental conditions

Metabolic Pathways

This compound is involved in the metabolic pathway of peptide synthesis . It may interact with enzymes or cofactors within this pathway. The specific effects on metabolic flux or metabolite levels would depend on the context of the biochemical reaction.

properties

IUPAC Name

(2,3,4,5,6-pentafluorophenyl) (2R)-3-tert-butylsulfanyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H24F5NO4S/c1-28(2,3)39-13-19(26(35)38-25-23(32)21(30)20(29)22(31)24(25)33)34-27(36)37-12-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h4-11,18-19H,12-13H2,1-3H3,(H,34,36)/t19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUQZWMUIWPEDOT-IBGZPJMESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)SCC(C(=O)OC1=C(C(=C(C(=C1F)F)F)F)F)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)SC[C@@H](C(=O)OC1=C(C(=C(C(=C1F)F)F)F)F)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H24F5NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90572903
Record name Pentafluorophenyl S-tert-butyl-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-cysteinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90572903
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

565.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

109434-23-3
Record name S-(1,1-Dimethylethyl)-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-cysteine 2,3,4,5,6-pentafluorophenyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=109434-23-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pentafluorophenyl S-tert-butyl-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-cysteinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90572903
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.